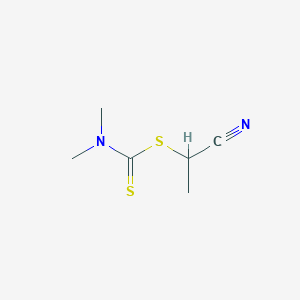

1-Cyanoethyl dimethylcarbamodithioate

Description

Contextualization in Reversible-Deactivation Radical Polymerization (RDRP) Mechanisms

Reversible-Deactivation Radical Polymerization (RDRP) encompasses a set of techniques that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govrsc.org These methods rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. rsc.org One of the most versatile and widely used RDRP techniques is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org

RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. rsc.org The general mechanism involves the addition of a propagating radical to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent, which can then initiate further polymerization. This rapid and reversible exchange process ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization.

Historical Development and Significance of Dithiocarbamate (B8719985) Chain Transfer Agents in RAFT Polymerization

Dithiocarbamates represent a significant class of RAFT agents. rsc.org Historically, not all dithiocarbamates were found to be effective. Simple N,N-dialkyl dithiocarbamates were initially investigated as "photoiniferters" but proved to be inefficient as RAFT agents under thermal conditions, leading to polymers with broad molecular weight distributions. uni-bayreuth.de

A breakthrough came with the understanding that the effectiveness of dithiocarbamate RAFT agents is highly dependent on the nature of the nitrogen substituents. It was discovered that dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system are highly effective. uni-bayreuth.de This structural feature reduces the electron-donating ability of the nitrogen into the thiocarbonyl group, making the C=S bond more reactive towards radical addition and facilitating the reversible chain transfer process. uni-bayreuth.de

Further developments have led to "switchable" dithiocarbamate RAFT agents, which can be activated or deactivated by an external stimulus, such as pH. researchgate.net This allows for the polymerization of different families of monomers (e.g., more activated and less activated monomers) with a single RAFT agent, expanding the versatility of RAFT polymerization for the synthesis of block copolymers. researchgate.net

Overview of Current Research Landscape Pertaining to Dithiocarbamates

The current research on dithiocarbamate RAFT agents is focused on designing new agents with enhanced capabilities. This includes the development of "universal" RAFT agents that can control the polymerization of a wide variety of monomers with high efficiency. mdpi.com Researchers are also exploring dithiocarbamates for specialized applications, such as polymerization in aqueous media and the synthesis of biocompatible polymers for biomedical applications. The ability to tune the reactivity of dithiocarbamates by modifying their chemical structure continues to be a key area of investigation, aiming to provide polymer chemists with a robust toolkit for creating advanced macromolecular architectures. researchgate.net

Structure

3D Structure

Properties

CAS No. |

61540-36-1 |

|---|---|

Molecular Formula |

C6H10N2S2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

1-cyanoethyl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C6H10N2S2/c1-5(4-7)10-6(9)8(2)3/h5H,1-3H3 |

InChI Key |

YAIWSWLJAIONLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)SC(=S)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Purification Strategies for 1 Cyanoethyl Dimethylcarbamodithioate

Established Synthetic Routes for Dithiocarbamate (B8719985) RAFT Agents

The synthesis of dithiocarbamate RAFT agents is a well-established area of organic chemistry. The general approach involves a two-step process: the formation of a dithiocarbamate salt, followed by its reaction with an appropriate alkylating agent.

The initial step is the reaction of a secondary amine with carbon disulfide in the presence of a base. For the synthesis of the dimethylcarbamodithioate precursor, dimethylamine (B145610) is reacted with carbon disulfide. A common base used for this reaction is sodium hydroxide, which yields the corresponding sodium salt, sodium dimethylcarbamodithioate. This reaction is typically carried out in a suitable solvent at controlled temperatures to ensure high yield and purity of the salt. researchgate.netwikipedia.org

The second step involves the nucleophilic substitution reaction between the dithiocarbamate salt and an alkyl halide. The dithiocarbamate anion acts as a nucleophile, displacing the halide from the alkylating agent to form the final dithiocarbamate ester. This method is highly versatile, allowing for the introduction of a wide variety of R-groups depending on the choice of the alkyl halide. organic-chemistry.orgresearchgate.net One-pot syntheses, where the amine, carbon disulfide, and alkyl halide are reacted together, have also been developed to streamline this process. researchgate.netorganic-chemistry.org

Specific Approaches for Incorporating the 1-Cyanoethyl Moiety

While general synthetic routes for dithiocarbamates are well-documented, the specific synthesis of 1-Cyanoethyl dimethylcarbamodithioate requires the use of a reagent that can introduce the 1-cyanoethyl group. A logical and chemically sound approach for this is the reaction of sodium dimethylcarbamodithioate with a 2-halopropionitrile, such as 2-chloropropionitrile (B155132) or 2-bromopropionitrile.

In this proposed synthesis, sodium dimethylcarbamodithioate, prepared as described in the previous section, is dissolved in a suitable polar aprotic solvent, such as acetone, acetonitrile, or dimethylformamide (DMF). To this solution, 2-chloropropionitrile is added, and the reaction mixture is stirred, likely at room temperature or with gentle heating, to facilitate the nucleophilic substitution. The dithiocarbamate anion displaces the chloride ion, forming the desired this compound and a salt byproduct (sodium chloride).

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied and analyzed to achieve the best results.

| Parameter | Conditions to Explore | Rationale |

| Solvent | Acetone, Acetonitrile, DMF, THF | The choice of solvent can significantly impact the solubility of reactants and the rate of reaction. Polar aprotic solvents are generally preferred for SN2 reactions. |

| Temperature | Room Temperature, 40°C, 60°C | Increasing the temperature can increase the reaction rate, but may also lead to the formation of side products. The optimal temperature will balance reaction speed with product purity. |

| Reaction Time | 2h, 4h, 8h, 24h | Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can determine the point of maximum conversion and prevent product degradation. |

| Stoichiometry | Equimolar, Slight excess of alkylating agent | Using a slight excess of the 2-halopropionitrile may drive the reaction to completion, but a large excess could lead to purification challenges. |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | In biphasic reaction systems, a phase-transfer catalyst can facilitate the transfer of the dithiocarbamate anion to the organic phase, thereby increasing the reaction rate. |

Advanced Purification Techniques and Their Efficacy

After the synthesis is complete, the crude product will contain the desired this compound, unreacted starting materials, the salt byproduct, and potentially some side products. Effective purification is essential to obtain the compound in high purity.

A typical purification sequence would begin with a workup procedure. This usually involves filtering off the inorganic salt byproduct and then removing the solvent under reduced pressure. The crude product can then be dissolved in a suitable organic solvent, such as dichloromethane, and washed with water to remove any remaining water-soluble impurities.

For achieving high purity, chromatographic techniques are often employed. Column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the target compound from impurities. The polarity of the eluent can be gradually increased to elute compounds of different polarities.

Recrystallization is another powerful purification technique, provided a suitable solvent or solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

The efficacy of the purification can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final product.

Mechanistic Investigations of 1 Cyanoethyl Dimethylcarbamodithioate in Raft Polymerization

Elucidation of the Reversible Addition-Fragmentation Chain Transfer Process

The fundamental mechanism of RAFT polymerization mediated by 1-cyanoethyl dimethylcarbamodithioate follows a well-established sequence of reactions. The process is initiated by a standard radical initiator, generating a propagating polymer chain. This propagating radical then adds to the thiocarbonyl group of the this compound, forming an intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, releasing the 1-cyanoethyl radical and forming a dormant polymer chain capped with the dithiocarbamate (B8719985) group. This newly generated 1-cyanoethyl radical can then initiate the polymerization of a new polymer chain. This cycle of addition and fragmentation continues, allowing for the controlled growth of polymer chains.

Role of the Thiocarbonylthio Group in Radical Stabilization and Reinitiation

The thiocarbonylthio group (S=C-S) is the cornerstone of the RAFT process, serving a dual role in radical stabilization and reinitiation. researchgate.net When a propagating radical adds to the C=S double bond, the resulting intermediate radical is stabilized by the presence of the sulfur atoms. The efficacy of this stabilization is a key factor in determining the rates of addition and fragmentation. A well-stabilized intermediate radical will favor a rapid fragmentation, which is essential for maintaining a low concentration of active radicals and thus minimizing termination reactions. The thiocarbonylthio group remains at the terminus of the dormant polymer chain, allowing it to be reactivated for further monomer addition, a key feature of living polymerization. cmu.edu

Influence of the 1-Cyanoethyl Initiating/Leaving Group (R-group) on Chain Transfer

The 1-cyanoethyl group in this compound serves as both the initial leaving group and the reinitiating species. Its effectiveness is largely determined by its stability as a free radical and its ability to efficiently initiate polymerization. The cyano group is electron-withdrawing, which helps to stabilize the adjacent radical. This makes the 1-cyanoethyl group a good homolytic leaving group, facilitating the fragmentation step of the RAFT process. cmu.edu Once released, the 1-cyanoethyl radical must be able to efficiently add to a monomer unit to start a new polymer chain. The rate of reinitiation by the R-group radical relative to the rate of propagation is a critical parameter for achieving narrow molecular weight distributions.

Impact of the Dimethylcarbamate (B8479999) Activating Group (Z-group) on Transfer Efficacy

However, the effectiveness of dithiocarbamates can be significantly enhanced if the nitrogen lone pair is part of an aromatic system or has an adjacent electron-withdrawing substituent, as this reduces its availability for delocalization with the thiocarbonyl group. cmu.eduresearchgate.net

Below is a data table showcasing the chain transfer constant for a close analog of the subject compound, S-cyanomethyl N,N-dimethyldithiocarbamate, in the polymerization of vinyl acetate. This provides a quantitative measure of its limited efficacy.

| RAFT Agent | Monomer | Chain Transfer Constant (Ctr = ktr/kp) |

|---|---|---|

| S-cyanomethyl N,N-dimethyldithiocarbamate | Vinyl Acetate | 5.4 |

Pathways of Side Reactions and Deactivation Processes

Several side reactions and deactivation processes can occur during RAFT polymerization with dithiocarbamates, potentially compromising the "living" character of the polymerization. While dithiocarbamates are generally more thermally stable than other RAFT agents like dithioesters, they are not entirely immune to degradation. researchgate.net Potential side reactions include:

Thermal Decomposition: At elevated temperatures, dithiocarbamates can undergo thermal decomposition through various pathways, including β-elimination if β-hydrogens are present in the R-group, α-elimination, or homolysis of the C-S bond. researchgate.netacs.org

Hydrolysis: The presence of a nitrile group in the 1-cyanoethyl moiety introduces the possibility of hydrolysis, especially under acidic or basic conditions, or even through self-catalysis if other functional groups are present. acs.org Hydrolysis of the nitrile to an amide can alter the reinitiation efficiency of the leaving group. acs.org

Intermediate Radical Termination: The intermediate radicals formed during the RAFT process can undergo termination reactions with other radicals, leading to the formation of dead polymer chains. This is a common side reaction in all radical polymerizations, but its rate can be influenced by the stability of the intermediate radical.

The following table summarizes potential side reactions for dithiocarbamate RAFT agents.

| Side Reaction | Description | Potential Consequence |

|---|---|---|

| Thermal Decomposition | Breakdown of the RAFT agent at high temperatures via elimination or homolysis reactions. researchgate.netacs.org | Loss of active chain ends, broadening of molecular weight distribution. |

| Hydrolysis of Nitrile Group | Conversion of the cyano group in the R-group to an amide or carboxylic acid. acs.org | Altered reinitiation kinetics, potential for broader molecular weight distribution. acs.org |

| Intermediate Radical Termination | Bimolecular termination involving the intermediate RAFT radical. | Formation of dead polymer chains, loss of living characteristics. |

Kinetic Analysis of Polymerization Processes Mediated by 1 Cyanoethyl Dimethylcarbamodithioate

Determination of Polymerization Rate Laws and Reaction Orders

The determination of the rate law for a polymerization process is fundamental to understanding its mechanism. This typically involves systematically varying the concentrations of the monomer, initiator, and RAFT agent to establish the reaction order with respect to each component. For a typical RAFT polymerization, the rate of polymerization (R_p) is expected to show a first-order dependence on the monomer concentration and a fractional order (usually around 0.5) with respect to the initiator concentration. The influence of the RAFT agent concentration on the polymerization rate is more complex and can provide insights into the efficiency of the chain transfer process. However, specific studies determining these reaction orders for polymerizations mediated by 1-cyanoethyl dimethylcarbamodithioate have not been reported.

Analysis of Induction Periods and Their Dependence on Experimental Parameters

An induction period, a delay in the onset of polymerization, is sometimes observed in RAFT systems. This phenomenon can be attributed to several factors, including the slow fragmentation of the initial RAFT agent-derived radical or the presence of impurities that act as inhibitors. A thorough kinetic analysis would involve investigating the presence and duration of any induction period in polymerizations mediated by this compound. Furthermore, studying the dependence of this induction period on parameters such as the concentrations of the initiator and RAFT agent, as well as temperature, would provide valuable information about the initial stages of the polymerization. Such detailed analyses for this compound are currently lacking.

Equilibrium Constants of Activation-Deactivation Cycles in RAFT Polymerization

The core of the RAFT process lies in the reversible addition-fragmentation equilibrium, which controls the growth of the polymer chains. The key parameters governing this equilibrium are the addition rate constant (k_add) and the fragmentation rate constant (k_frag). The ratio of these constants, known as the chain transfer constant (C_tr = k_add/k_frag), is a measure of the effectiveness of the RAFT agent. High chain transfer constants are desirable for achieving a well-controlled polymerization. The determination of these equilibrium constants often requires sophisticated experimental techniques and computational modeling. For this compound, there is no reported data on the equilibrium constants of its activation-deactivation cycles with common monomers.

Investigation of Pseudo-First-Order Kinetics and Radical Concentration Evolution

A hallmark of a well-controlled living polymerization is the observation of pseudo-first-order kinetics with respect to the monomer concentration. This is typically visualized by a linear relationship between ln([M]₀/[M]) and time, where [M]₀ and [M] are the initial and instantaneous monomer concentrations, respectively. This linearity indicates a constant concentration of propagating radicals. Electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for directly monitoring the evolution of the radical concentration throughout the polymerization. Such kinetic plots and direct measurements of radical concentration are essential for confirming the controlled nature of a RAFT polymerization. However, specific studies presenting this type of kinetic data for polymerizations mediated by this compound are not available.

Control over Polymer Architecture and Macromolecular Engineering Using 1 Cyanoethyl Dimethylcarbamodithioate

Regulation of Polymer Molecular Weight and Molecular Weight Distribution (Polydispersity)

The ability to regulate polymer molecular weight (Mn) and molecular weight distribution (polydispersity, Đ) is a cornerstone of controlled polymerization techniques. With an effective RAFT agent, the number-average molecular weight of the resulting polymer should increase linearly with monomer conversion, and the polydispersity should remain low (typically Đ < 1.3).

For 1-cyanoethyl dimethylcarbamodithioate, achieving this level of control is highly dependent on the monomer being polymerized. In the case of MAMs, the polymerization is likely to exhibit characteristics of a conventional free-radical polymerization, with poor control over molecular weight and a broad polydispersity (Đ > 1.5). This is because the rate of chain transfer is slow compared to the rate of propagation.

Conversely, when polymerizing LAMs like vinyl acetate, this compound can offer a degree of control. The molecular weight may increase predictably with conversion, although the polydispersity might be higher than that achieved with more sophisticated RAFT agents.

Table 1: Representative Data for RAFT Polymerization of Vinyl Acetate with a Simple Dithiocarbamate (B8719985) CTA

| Entry | Monomer | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ |

| 1 | Vinyl Acetate | 200:1:0.2 | 4 | 35 | 6,020 | 5,800 | 1.45 |

| 2 | Vinyl Acetate | 200:1:0.2 | 8 | 62 | 10,660 | 10,100 | 1.41 |

| 3 | Vinyl Acetate | 200:1:0.2 | 16 | 85 | 14,620 | 14,200 | 1.38 |

| 4 | Vinyl Acetate | 400:1:0.2 | 16 | 78 | 26,830 | 25,500 | 1.48 |

Note: This data is illustrative for a simple dithiocarbamate with a less activated monomer and does not represent specific experimental results for this compound due to a lack of available data.

Synthesis of Well-Defined Homopolymers and Random Copolymers

The synthesis of well-defined homopolymers and random copolymers with controlled molecular weight and composition is a primary application of RAFT polymerization. The effectiveness of this compound in this regard is, again, monomer-dependent.

When considering the copolymerization of a MAM and a LAM, the use of a simple dithiocarbamate like this compound is generally not advisable, as it will not effectively control the incorporation of the MAM, leading to a poorly defined copolymer.

Fabrication of Block Copolymers with Tailored Sequence Control

The synthesis of block copolymers is a hallmark of living/controlled polymerization techniques. This is typically achieved by synthesizing a macro-CTA from the first monomer and then chain-extending with a second monomer. The success of this process hinges on the high end-group fidelity of the macro-CTA.

However, the synthesis of block copolymers from two different LAMs could be feasible, albeit with potentially broader polydispersities than those achieved with more effective RAFT agents. researchgate.net

Table 2: Illustrative Example of Chain Extension of a Poly(vinyl acetate) Macro-CTA

| Block | Monomer | Mn,target ( g/mol ) | Mn,GPC ( g/mol ) | Đ |

| First | Vinyl Acetate | 10,000 | 9,800 | 1.40 |

| Diblock | Vinyl Pivalate | 20,000 | 18,500 | 1.55 |

Note: This data is a representative example of what might be expected when using a simple dithiocarbamate for the synthesis of a block copolymer from two less activated monomers.

Engineering of Complex Polymer Architectures (e.g., Star, Graft, Brush, Hyperbranched)

The synthesis of complex polymer architectures such as star, graft, brush, and hyperbranched polymers relies on the high efficiency and versatility of the chosen RAFT agent. These architectures often require the use of multifunctional CTAs or the coupling of well-defined polymer chains.

Due to the limitations of this compound in controlling the polymerization of a wide range of monomers, its application in the synthesis of complex architectures is significantly restricted. The formation of well-defined star polymers using a multifunctional dithiocarbamate core would be challenging, as it would be difficult to ensure uniform growth of all arms, especially with MAMs. Similarly, the "grafting from" or "grafting through" approaches to synthesize graft and brush polymers would suffer from a lack of control, leading to poorly defined structures.

Control of End-Group Fidelity and Post-Polymerization Functionalization Potential

High end-group fidelity is crucial for applications such as block copolymer synthesis and the introduction of specific end-group functionalities. The thiocarbonylthio end-group of a RAFT-synthesized polymer is a versatile handle for post-polymerization modification. researchgate.net

For polymers synthesized using this compound, the fidelity of the dithiocarbamate end-group is expected to be lower for MAMs due to the higher probability of termination reactions. For LAMs, a higher degree of end-group fidelity can be expected.

The dithiocarbamate end-group can be removed or transformed through various chemical reactions, including aminolysis, hydrolysis, and radical-induced reduction. researchgate.net These reactions typically yield a thiol-terminated polymer, which can then be further functionalized through thiol-ene or thiol-yne "click" reactions, disulfide formation, or reaction with electrophiles. This allows for the introduction of a wide range of functionalities, such as fluorescent dyes, bioactive molecules, or groups that can facilitate surface attachment.

Even if this compound is not an ideal agent for controlling the polymerization of MAMs, the dithiocarbamate functionality at the chain end of polymers synthesized from LAMs still provides a valuable opportunity for post-polymerization modification, enabling the creation of functional materials.

Advanced Spectroscopic and Analytical Characterization of 1 Cyanoethyl Dimethylcarbamodithioate and Derived Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and End-Group Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of the 1-Cyanoethyl dimethylcarbamodithioate RAFT agent and for the detailed end-group analysis of polymers synthesized using it. Both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of the molecular structure and the successful incorporation of the RAFT agent fragments into the polymer chains. nih.gov

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the N-methyl protons, the methylene (CH₂) group, and the methine (CH) group of the cyanoethyl moiety.

The N-methyl groups typically appear as a singlet in the range of δ 3.3-3.5 ppm, indicating their chemical equivalence. The protons of the 2-cyanoethyl group, -S-CH(CN)-CH₃, present a more complex pattern. The methine proton adjacent to the sulfur atom and the cyano group is expected to appear as a quartet, while the methyl protons will appear as a doublet due to spin-spin coupling.

For polymers synthesized using this RAFT agent, ¹H NMR is critical for confirming the presence of the dithiocarbamate (B8719985) moiety at the polymer chain end. cmu.edu The signals corresponding to the N-methyl groups of the "Z-group" (dimethylcarbamodithioate) and the protons from the "R-group" (1-cyanoethyl) attached to the respective α- and ω-termini of the polymer chain provide direct evidence of successful RAFT polymerization. cmu.eduacs.org For instance, in a polystyrene chain initiated by this compound, the characteristic N-methyl proton signals would be observable, confirming the integrity of the chain-end. ias.ac.in

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.4 | Singlet |

| S-CH | ~4.2 | Quartet |

| CH-CH₃ | ~1.6 | Doublet |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives rise to a specific signal.

A key feature in the ¹³C NMR spectrum of dithiocarbamates is the resonance of the thiocarbonyl carbon (C=S), which is typically found significantly downfield, often in the range of δ 195-205 ppm. researchgate.net The carbons of the N-methyl groups are expected to appear around δ 37-45 ppm. The carbons of the 1-cyanoethyl group will have distinct shifts: the nitrile carbon (CN) appears around δ 117-120 ppm, the methine carbon (CH) attached to sulfur is found around δ 30-35 ppm, and the terminal methyl (CH₃) carbon resonates at approximately δ 18-22 ppm.

In the analysis of polymers, the presence of these specific carbon signals, particularly the downfield C=S signal, confirms the dithiocarbamate end-group. nih.gov This technique is invaluable for verifying the structure of the polymer termini and ensuring the "living" nature of the polymerization. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=S | ~199 |

| N-CH₃ | ~40 |

| S-CH | ~33 |

| CH-CH₃ | ~20 |

Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF MS) for Molecular Mass Determination

Mass spectrometry (MS) is a powerful technique for the precise determination of molecular mass. For the RAFT agent, High-Resolution Mass Spectrometry (HRMS) can confirm its elemental composition and exact mass. For the resulting polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful.

MALDI-TOF MS allows for the analysis of large molecules with minimal fragmentation. nih.govwpmucdn.com In the context of RAFT polymerization, it provides a detailed distribution of polymer chains, where each peak in the spectrum corresponds to a specific chain length. nih.gov This allows for the calculation of the number-average molecular weight (Mn) and weight-average molecular weight (Mw). acs.org Crucially, the mass of each peak can be analyzed to confirm the chemical composition of the polymer, including the initiator fragment and the RAFT agent's Z- and R-groups at the chain ends. acs.orgresearchgate.net This detailed end-group analysis is a significant advantage of MALDI-TOF MS over other polymer characterization techniques. acs.orgresearchgate.net

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Assessment

GPC, also known as SEC, is the standard method for determining the molecular weight distribution of polymers. nih.govlcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly than smaller ones. By calibrating the instrument with polymer standards of known molecular weight, the Mn, Mw, and polydispersity index (PDI, Đ = Mw/Mn) of the sample can be determined. lcms.cz

For a successful RAFT polymerization, the GPC trace should show a symmetrical, narrow peak that shifts to higher molecular weights as the polymerization progresses and monomer is consumed. This indicates a controlled polymerization process. A key indicator of a well-controlled RAFT polymerization is a low PDI value, typically below 1.3, which signifies that the polymer chains are of similar length. cmu.eduacs.org GPC is routinely used to demonstrate the "living" characteristics of the polymerization, where the molecular weight increases linearly with monomer conversion. nih.govias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring RAFT Agent Concentration and Conversion

UV-Vis spectroscopy is a straightforward and effective method for monitoring the concentration of the RAFT agent due to the strong UV-Vis absorbance of the thiocarbonylthio group [C(=S)S]. Dithiocarbamates possess a characteristic absorption band in the UV-visible region.

By measuring the absorbance at the wavelength of maximum absorption (λmax) for the C=S group, the concentration of the RAFT agent can be tracked throughout the polymerization reaction using the Beer-Lambert law. The consumption of the RAFT agent is directly correlated with the progress of the polymerization. This allows for real-time monitoring of the reaction kinetics and monomer conversion, providing valuable insights into the efficiency of the chain transfer process.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Dynamics

EPR spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of radical species. In RAFT polymerization, the mechanism involves various radical intermediates, including the propagating radical and the intermediate RAFT adduct radical. uni-goettingen.de

EPR allows for the direct observation of these radical species, providing crucial information about the kinetics and mechanism of the RAFT process. uni-goettingen.de By analyzing the EPR spectra, researchers can determine the concentrations of the different radical species present during polymerization. This data is used to calculate key kinetic parameters, such as the addition and fragmentation rate coefficients, which govern the RAFT equilibrium. uni-goettingen.de Such studies are vital for understanding the factors that influence the degree of control over the polymerization, including phenomena like rate retardation that can be observed with certain RAFT agents. uni-goettingen.denih.gov

Theoretical and Computational Studies of 1 Cyanoethyl Dimethylcarbamodithioate Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bond Dissociation Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of RAFT agents. These calculations provide a foundational understanding of the stability and reactivity of the molecule.

For dithiocarbamate (B8719985) RAFT agents, the electronic structure is a key determinant of their activity. The delocalization of the nitrogen lone pair into the thiocarbonyl group influences the C=S bond polarity and the stability of the intermediate radical adducts. In a computational study of a diethanolamine (B148213) dithiocarbamate RAFT agent, DFT calculations were employed to investigate the structural and electronic properties of the monomer and its oligomers. researchgate.netias.ac.in The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations, indicating the chemical reactivity of the molecule. A smaller energy gap generally corresponds to higher reactivity. researchgate.netias.ac.in

For a series of oligomers formed using a diethanolamine dithiocarbamate RAFT agent, the following energy gaps were calculated:

| Molecule | Energy Gap (eV) |

| Monomer | 4.0396 |

| Trimer | 4.0943 |

| Hexamer | 4.0010 |

Data adapted from a study on a diethanolamine dithiocarbamate RAFT agent. researchgate.netias.ac.in

These results suggest that the chemical activity and charge transferability within the polymer chain can be assessed using this computational approach. researchgate.netias.ac.in

Bond Dissociation Energies (BDEs) are another crucial set of parameters that can be calculated using quantum chemical methods. BDEs provide insight into the lability of specific bonds within the RAFT agent, which is directly related to its ability to fragment and release the propagating radical. While specific BDE values for 1-Cyanoethyl dimethylcarbamodithioate are not available, computational studies on other organic molecules demonstrate the utility of methods like DFT for such predictions. acs.org

Molecular Dynamics Simulations of Chain Transfer and Polymerization Propagation

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into the conformational changes and intermolecular interactions that occur during polymerization. While specific MD simulations for this compound are not documented in the literature, the methodology is broadly applicable to RAFT systems.

MD simulations can be used to model the diffusion of monomers and radicals in the polymerization medium, the conformational dynamics of the RAFT agent and the growing polymer chains, and the interactions between the various components of the system. This information is valuable for understanding the kinetics of the chain transfer and propagation steps.

For instance, MD simulations could be employed to:

Investigate the solvent effects on the conformation of the dithiocarbamate group and its accessibility to propagating radicals.

Model the approach of a propagating radical to the C=S bond and the subsequent formation of the intermediate radical adduct.

Simulate the fragmentation of the intermediate radical, providing insights into the preferred fragmentation pathway.

Reaction Pathway Modeling and Transition State Analysis for Addition-Fragmentation

The core of the RAFT process is the reversible addition-fragmentation cycle. Computational modeling of the reaction pathway and analysis of the transition states provide a detailed picture of the mechanism and kinetics of this process.

Theoretical studies on dithiocarbamate RAFT agents have suggested that their reactivity is comparable to analogous diselenocarbamate agents. acs.org However, the fragmentation pathways and the potential for intermediate radical termination can differ. acs.org

A computational investigation into the aminolysis of various RAFT agents, including dithiocarbamates, highlights the relative reactivity of these compounds. acs.org The study found that dithiocarbamates are generally less reactive under typical experimental conditions compared to other RAFT agents like dithioates and dithiobenzoates. acs.org This lower reactivity is attributed to the electronic effects of the nitrogen atom.

Prediction of RAFT Agent Efficiency and Monomer Compatibility

The efficiency of a RAFT agent and its compatibility with different monomers are largely determined by the relative rates of the addition and fragmentation steps. Computational chemistry provides a framework for predicting these properties.

The choice of substituents on the dithiocarbamate nitrogen is known to have a significant impact on the RAFT agent's activity. cmu.eduresearchgate.netrsc.org Dithiocarbamates where the nitrogen lone pair is part of an aromatic system are generally more effective RAFT agents. cmu.edu This is because the delocalization of the lone pair into the aromatic ring reduces its conjugation with the thiocarbonyl group, making the C=S bond more susceptible to radical addition. cmu.edu

While this compound has an aliphatic dimethylamino group, the electronic properties of this group still influence the reactivity. Computational studies can quantify this influence by calculating the charge distribution and orbital energies of the molecule.

Structure Reactivity Relationships of 1 Cyanoethyl Dimethylcarbamodithioate Derivatives

Systematic Modification of the 1-Cyanoethyl (R) Group and Its Kinetic Implications

Systematic modifications to the 1-cyanoethyl group, such as the introduction of different substituents, can significantly alter the stability of the resulting radical and, therefore, the kinetic parameters of the RAFT polymerization. For instance, replacing a hydrogen atom with an electron-withdrawing or electron-donating group can influence the radical's stability through inductive and resonance effects.

While specific kinetic data for a wide range of derivatives of the 1-cyanoethyl group in conjunction with the dimethylcarbamodithioate Z group are not extensively available in the public domain, the general principles of RAFT agent design provide a framework for understanding these relationships. The primary factor is the stability of the expelled radical (R•). A more stable radical will lead to a higher fragmentation rate of the intermediate radical adduct, which is crucial for a controlled polymerization.

Table 1: Hypothetical Kinetic Data for Modified 1-Cyanoethyl Dimethylcarbamodithioate Derivatives

This table presents hypothetical data based on established principles of RAFT chemistry to illustrate the expected trends.

| R Group Modification | Radical Stability | Expected Fragmentation Rate | Predicted Polymerization Control |

| 1-Cyanoethyl | Secondary, stabilized by -CN | Moderate | Good |

| 1-Cyanopropyl | Secondary, stabilized by -CN | Similar to 1-cyanoethyl | Good |

| 1-Cyano-1-methylethyl | Tertiary, stabilized by -CN | High | Excellent |

| 1-Cyano-1-phenylethyl | Tertiary, stabilized by -CN and phenyl | Very High | Excellent, potential for retardation |

Variations in the Dimethylcarbamate (B8479999) (Z) Group and Their Influence on Chain Transfer Efficiency

The dimethylcarbamate moiety in this compound acts as the Z group, which modulates the reactivity of the C=S double bond towards radical addition. The electronic properties of the Z group are paramount in determining the stability of the intermediate radical adduct. Electron-donating Z groups generally increase the electron density on the thiocarbonyl sulfur, making it more susceptible to radical attack and stabilizing the resulting intermediate radical.

Variations in the N-alkyl and N-aryl substituents of the carbamodithioate group have been shown to significantly impact the chain transfer efficiency. For instance, replacing the methyl groups with bulkier alkyl groups can introduce steric hindrance, potentially affecting the rate of addition. More significantly, replacing alkyl groups with aryl groups can alter the electronic properties through resonance effects.

In a study on N-aryl-N-pyridyldithiocarbamates, it was observed that substituents on the aryl ring that are more electron-withdrawing lead to a higher apparent chain transfer coefficient (Ctrapp). This is attributed to the reduced availability of the lone pair of electrons on the dithiocarbamate (B8719985) nitrogen, which in turn affects the stability of the intermediate radical.

Table 2: Influence of N-Substituents on the Apparent Chain Transfer Coefficient (Ctrapp) of Dithiocarbamates in the Polymerization of N-vinylpyrrolidone

Data adapted from studies on analogous dithiocarbamate systems to illustrate the effect of Z group modification.

| N-Aryl Substituent (R') | Hammett Parameter (σp) | Ctrapp |

| 4-Methoxyphenyl | -0.27 | Lower |

| Phenyl | 0.00 | Intermediate |

| 4-Fluorophenyl | 0.06 | Higher |

| 4-Cyanophenyl | 0.66 | Highest |

This trend highlights that fine-tuning the electronic properties of the Z group is a powerful strategy for optimizing the chain transfer efficiency of dithiocarbamate-based RAFT agents.

Influence of Stereochemistry of the 1-Cyanoethyl Group on Polymerization Control

The 1-cyanoethyl group possesses a chiral center, which introduces the possibility of stereochemical effects on the polymerization process. While research specifically detailing the influence of the stereochemistry of the 1-cyanoethyl group in this compound is limited, studies on other RAFT agents with chiral R groups have demonstrated that stereochemistry can indeed impact polymerization kinetics.

The diastereomeric forms of a RAFT agent can exhibit different rates of consumption during polymerization. This discrimination can arise from stereoselective interactions in the addition-fragmentation steps. For instance, the approach of a propagating radical to the thiocarbonylthio group can be influenced by the stereochemistry of the R group, leading to different activation energies for the formation of the diastereomeric intermediate radicals.

Quantitative Structure-Activity Relationship (QSAR) Studies for RAFT Agent Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for the rational design of new RAFT agents. By correlating the structural features of a series of compounds with their observed activity (e.g., chain transfer constant), QSAR models can predict the effectiveness of novel RAFT agents before their synthesis.

For dithiocarbamate RAFT agents, QSAR studies would typically involve the calculation of various molecular descriptors for a set of derivatives with known chain transfer constants. These descriptors can be electronic (e.g., Hammett parameters, atomic charges), steric (e.g., van der Waals volume), or topological in nature.

A hypothetical QSAR model for dithiocarbamate RAFT agents could take the form of the following equation:

log(Ctr) = c0 + c1σ + c2Es + c3LUMO

Where:

Ctr is the chain transfer constant.

σ is a descriptor for electronic effects (e.g., Hammett parameter of a substituent on the Z group).

Es is a descriptor for steric effects (e.g., Taft's steric parameter).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital of the C=S bond, representing its susceptibility to nucleophilic attack by a radical.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

General principles of RAFT polymerization suggest that dithiocarbamates as a class, to which "this compound" belongs, are used for controlling the polymerization of a variety of monomers. This control allows for the synthesis of polymers with well-defined architectures, which is a prerequisite for creating functional and stimuli-responsive materials. However, without specific research focused on "this compound," any discussion on its role in the preparation of functional polymers, stimuli-responsive materials, polymeric supports, or novel materials for advanced technologies would be speculative and not based on the detailed, scientifically accurate findings requested.

Therefore, this article cannot be generated as per the user's strict instructions to focus solely on "this compound" due to the absence of specific research data in the public domain for the outlined advanced applications.

Emerging Research Frontiers and Future Perspectives for 1 Cyanoethyl Dimethylcarbamodithioate Research

Integration with Other Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) encompasses several powerful techniques, with RAFT, Atom Transfer Radical Polymerization (ATRP), and Nitroxide Mediated Polymerization (NMP) being the most prominent. researchgate.net A significant frontier in polymer science is the integration of these methods to synthesize complex macromolecular architectures that are inaccessible by a single technique. The distinct mechanisms and compatibilities of each method offer unique opportunities for creating novel block copolymers and other advanced structures.

Future research is expected to focus on developing hybrid or dual-control systems where a dithiocarbamate (B8719985) RAFT agent, such as 1-Cyanoethyl dimethylcarbamodithioate, could be used in tandem with another CRP method. For instance, a polymer block synthesized via RAFT could be chain-extended using ATRP, or vice-versa, by employing appropriate end-group transformation strategies.

A more nuanced approach within the RAFT framework involves the concept of mixing two or more RAFT agents with different transfer activities to precisely control polymer dispersity (Ð). chemrxiv.org By combining a highly active CTA with a less active one, such as a dithiocarbamate for specific monomers, the molecular weight distribution can be tuned over a broad range while remaining monomodal. chemrxiv.org This strategy, supported by kinetic modeling, allows for the deliberate design of polymers with tailored dispersities for specific applications. chemrxiv.org

Table 1: Comparison of Major Controlled Radical Polymerization (CRP) Techniques

| Feature | RAFT Polymerization | Atom Transfer Radical Polymerization (ATRP) | Nitroxide Mediated Polymerization (NMP) |

| Control Agent | Thiocarbonylthio compounds (e.g., dithiocarbamates) | Transition metal complex (e.g., copper/ligand) | Stable nitroxide radicals (e.g., TEMPO) |

| Mechanism | Reversible chain transfer | Reversible halogen atom transfer | Reversible termination |

| Monomer Scope | Very broad | Broad (acrylates, methacrylates, styrene) | Limited (styrenics, acrylates) |

| Metal Catalyst | Typically none | Required | None |

| Reaction Color | Often colored (yellow, pink) | Often colored (blue, green) | Colorless |

Exploration of Alternative Polymerization Conditions (e.g., Photo-RAFT, Aqueous RAFT)

The expansion of RAFT polymerization into more sustainable and versatile reaction media and initiation methods is a critical area of ongoing research. This compound and related dithiocarbamates are central to these explorations.

Aqueous RAFT: Water is an ideal solvent for polymerization due to its low cost, non-toxicity, and environmentally friendly nature. nih.gov RAFT has demonstrated high suitability for polymerization in aqueous media, enabling the synthesis of water-soluble and biocompatible polymers. nih.gov Dithiocarbamates are one of the four main classes of CTAs used in RAFT and can be effective for aqueous polymerizations, provided appropriate water-soluble initiators (thermal or redox) are used. nih.gov Future work will likely focus on optimizing CTA design for enhanced solubility and control in aqueous systems to produce advanced materials for biomedical and environmental applications.

Photo-RAFT: Photo-mediated RAFT polymerization offers exceptional control over the reaction, allowing it to be started and stopped simply by switching a light source on and off. researchgate.net This temporal control, coupled with spatial control through patterned light, is a key advantage over thermally initiated systems. Research in this area involves two primary mechanisms:

Direct Photoiniferter: The RAFT agent itself absorbs light, leading to fragmentation and the initiation of polymerization. rsc.org

Photosensitized RAFT: A separate photocatalyst absorbs visible light and mediates the activation of the RAFT agent, often through photoinduced electron transfer (PET). researchgate.neted.ac.uk

Dithiocarbamates have been successfully used in photo-mediated RAFT systems. researchgate.net The development of dithiocarbamate CTAs that can be activated by low-energy visible light is a particularly active frontier, as it provides milder reaction conditions and greater functional group tolerance. nih.gov

Development of Sustainable Synthesis Routes for the Compound

In line with the principles of green chemistry, a significant future direction is the development of sustainable synthetic pathways for RAFT agents like this compound. Conventional synthesis methods for dithiocarbamates often rely on reagents such as carbon disulfide, which is highly toxic and flammable, and secondary amines derived from petrochemical sources.

Emerging research will likely focus on several key areas to improve the sustainability of CTA synthesis:

Alternative Reagents: Investigating benign alternatives to carbon disulfide.

Bio-based Feedstocks: Utilizing renewable resources to produce the amine and other precursor components.

Catalytic Routes: Developing highly efficient catalytic processes that minimize waste and energy consumption, moving away from stoichiometric reactions. nih.gov

Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical CO₂, or bio-derived solvents.

Advanced Characterization Techniques for In-Situ Monitoring of Polymerization

Understanding and optimizing RAFT polymerization requires precise monitoring of the reaction kinetics and the evolution of polymer properties. While traditional techniques like Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable, they typically require offline sampling, which can be disruptive. rsc.orgresearchgate.net

A major research frontier is the development of advanced, non-invasive, in-situ monitoring techniques. A powerful example involves the design of RAFT agents with built-in sensor capabilities. Researchers have synthesized dithiocarbamate RAFT agents containing a tetraphenylethylene (B103901) (TPE) moiety. nih.gov TPE is an aggregation-induced emission (AIE) luminogen, meaning it is non-emissive when dissolved but becomes highly fluorescent as its rotational freedom is restricted. nih.gov During polymerization, the increasing viscosity of the reaction medium restricts the motion of the TPE group on the polymer chain ends, causing a visible turn-on of fluorescence. nih.gov This allows for the direct, real-time visualization of the polymerization progress without disturbing the system. nih.gov

Table 2: Advanced In-Situ Monitoring Techniques for RAFT Polymerization

| Technique | Principle | Information Gained | Advantages |

| Fluorescence Spectroscopy (AIE-RAFT) | Aggregation-induced emission from a luminogen-tagged RAFT agent increases as viscosity rises with polymer formation. nih.gov | Real-time monomer conversion, polymerization rate. | Non-invasive, high sensitivity, potential for visual monitoring. |

| In-situ NMR Spectroscopy | Continuous NMR measurements of the reaction mixture inside the spectrometer. | Monomer conversion, kinetic data, structural information. | Detailed kinetic and structural data without sampling. |

| Raman/IR Spectroscopy | Monitoring the disappearance of the monomer C=C vibrational band. | Monomer conversion, reaction kinetics. | Real-time, non-invasive, applicable to various systems. |

Theoretical Advancements in Predicting RAFT Agent Performance

The effectiveness of a RAFT polymerization depends heavily on the complex interplay of various reaction rates, including initiation, propagation, addition, and fragmentation. Predicting the performance of a specific CTA like this compound for a given monomer is a significant challenge that can be addressed through theoretical and computational modeling.

Future advancements in this area will focus on developing more sophisticated kinetic models that can accurately predict polymerization outcomes. mdpi.com These models are crucial for:

Understanding Reaction Mechanisms: Simulating the process helps elucidate complex phenomena such as polymerization retardation, which can occur with certain RAFT agents. mdpi.com

Predicting Molecular Weight Distributions: Advanced simulations can forecast not just the average molecular weight but the entire distribution (dispersity), which is critical for material properties. mdpi.com

Optimizing Reaction Conditions: Modeling can help identify the optimal concentrations of initiator and CTA, temperature, and solvent to achieve a desired polymer product, reducing the need for extensive empirical experimentation. chemrxiv.org

The integration of machine learning algorithms with kinetic modeling represents a particularly promising frontier, potentially enabling rapid prediction of RAFT agent performance based on a large dataset of experimental results.

Q & A

Q. How can machine learning enhance reaction condition prediction for novel derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.